(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of methanamine, where the hydrogen atoms are substituted with a 2-chlorophenyl and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethoxybenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the chlorine atom.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution but different overall structure.
(2,4-Dimethoxybenzylamine): Another related compound with similar functional groups.
Uniqueness
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine is unique due to the presence of both the 2-chlorophenyl and 3,4-dimethoxyphenyl groups. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO2 |
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Molecular Weight |
277.74 g/mol |
IUPAC Name |
(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H16ClNO2/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15H,17H2,1-2H3 |
InChI Key |
PPSNIQNKMHWIIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC |
Origin of Product |
United States |
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